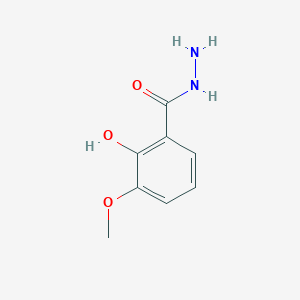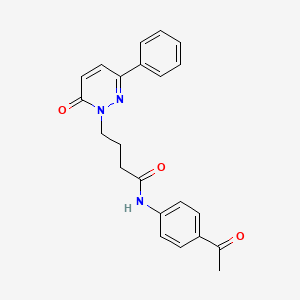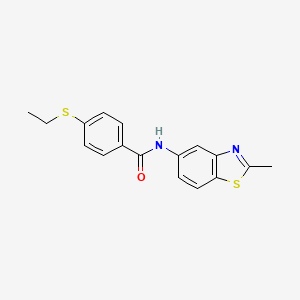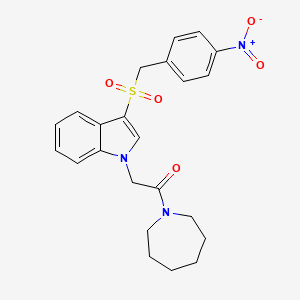
2-Hydroxy-3-methoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-methoxybenzohydrazide is a chemical compound with the molecular formula C8H10N2O3 . It is related to the class of compounds known as benzohydrazides .
Synthesis Analysis
2-Hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS), a related compound, has been synthesized from 2-hydroxy-3-methoxybenzaldehyde and semicarbazide hydrochloride using sodium acetate as a catalyst . The synthesis process involved a slow evaporation method at room temperature using a mixture of DMF and ethanol as a solvent .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques. Fourier transform infrared and Fourier transform Raman spectral studies have been performed to identify the functional groups . Single-crystal XRD study was conducted to obtain the crystal structure and lattice parameters . The compound crystallizes into a monoclinic P 21/ c space group .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : 2-Hydroxy-3-methoxybenzohydrazide derivatives have been synthesized and their crystal structures analyzed. For instance, a study synthesized N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide, providing insights into its molecular framework and intermolecular hydrogen bonding (Bao & Wei, 2008).
Biological Activities and Interactions
- Antibacterial and Antifungal Activities : Schiff base compounds derived from this compound have shown significant antibacterial and antifungal activities. A study on such Schiff base compounds revealed their efficacy against various bacterial and fungal strains (Sirajuddin et al., 2013).
- Interaction with DNA and Antioxidant Properties : These compounds have also been studied for their interaction with Salmon sperm DNA and antioxidant activities, demonstrating their potential in biological research (Sirajuddin et al., 2013).
Chemotherapeutic Potential
- Organotin(IV) Complexes : Organotin(IV) complexes derived from Schiff bases of 3-methoxybenzohydrazide have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies highlight the potential of these compounds in drug discovery (Pachwania et al., 2022).
Spectral and Thermal Studies
- Spectral and Thermal Analysis : Research on the crystal structure of derivatives like 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one has been conducted, offering insights into their spectral and thermal properties (Gudasi et al., 2006).
Antimicrobial Properties
- Synthesis and Antimicrobial Activities : Studies on the synthesis and structures of 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide and similar compounds have demonstrated their antimicrobial properties (Hu et al., 2015).
Fluorescence Studies
- Fluorescence Emission Behavior : Methoxy-substituted 2-hydroxyphenylbenzimidazole isomers, related to this compound, have been synthesized and their fluorescence emission behavior studied, contributing to the understanding of intramolecular interactions (Takagi et al., 2018).
Environmental Impact Studies
- Exposure and Reproductive Toxicity : Research has been conducted on the environmental impact and reproductive toxicity of similar compounds, like benzophenone-3, which is chemically related to this compound (Ghazipura et al., 2017).
Eigenschaften
IUPAC Name |
2-hydroxy-3-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-6-4-2-3-5(7(6)11)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKGGRKOUPRINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-ethylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2674989.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2674991.png)
![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2674994.png)




![3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde](/img/structure/B2675005.png)
![(4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one](/img/structure/B2675006.png)


